molecular formula C12H6O5 B10778926 Khellinquinone CAS No. 481-71-0

Khellinquinone

Cat. No.: B10778926
CAS No.: 481-71-0
M. Wt: 230.17 g/mol
InChI Key: HTALCQINWRTCCC-UHFFFAOYSA-N
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Description

Khellinquinone is a chemical compound with the molecular formula C12H6O5. It is a derivative of khellin, a furanochromone class of compound isolated from the fruits and seeds of Ammi visnaga. This compound is known for its various pharmacological activities and has been traditionally used in many eastern Mediterranean countries for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of khellinquinone typically involves the oxidation of khellin. One common method is the use of potassium permanganate as an oxidizing agent in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of khellin to this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification processes such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Khellinquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Khellinquinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of khellinquinone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .

Comparison with Similar Compounds

Khellinquinone is unique compared to other similar compounds due to its specific pharmacological activities and chemical structure. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications, making it a valuable compound in scientific research and industry .

Properties

CAS No.

481-71-0

Molecular Formula

C12H6O5

Molecular Weight

230.17 g/mol

IUPAC Name

7-methylfuro[3,2-g]chromene-4,5,9-trione

InChI

InChI=1S/C12H6O5/c1-5-4-7(13)8-9(14)6-2-3-16-11(6)10(15)12(8)17-5/h2-4H,1H3

InChI Key

HTALCQINWRTCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=O)C3=C(C2=O)C=CO3

Origin of Product

United States

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